molecular formula C12H17NO2 B1581113 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde CAS No. 21850-52-2

4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde

Cat. No. B1581113
CAS RN: 21850-52-2
M. Wt: 207.27 g/mol
InChI Key: QXOVGKFQCQCWIK-UHFFFAOYSA-N
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Description

The compound "4-[(2-hydroxyethyl)amino]butanoic acid" and "4-(2-Aminoethyl)morpholine" are somewhat similar to the requested compound. They are used in biomedical applications and have a molecular weight of 147.17 .


Synthesis Analysis

There are several methods for the synthesis of similar compounds. For example, “4-[(2-hydroxyethyl)amino]butanoic acid” can be synthesized from 4,7-dichloroquinoline and compound 12 .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-[(2-hydroxyethyl)amino]butanoic acid” has been studied . The InChI code for this compound is 1S/C6H13NO3/c8-5-4-7-3-1-2-6 (9)10/h7-8H,1-5H2, (H,9,10) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, “4-[(2-hydroxyethyl)amino]butanoic acid” has been used in the synthesis of a variety of antimicrobial agents .

Scientific Research Applications

Modification of Proteins

One significant application involves the modification of proteins through metal-catalyzed oxidation, where certain amino acid side groups are converted to carbonyl compounds. This process is crucial in studying the structural and functional alterations of proteins due to oxidative stress, which is a common pathway implicated in aging and various diseases. Techniques based on spectrophotometric measurement of protein carbonyls, after their reaction with 2,4-dinitrophenylhydrazine, utilize compounds similar to 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde for accurate detection of oxidation levels in proteins (Requena et al., 2001).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde are employed in the creation of secondary amide linkages, serving as linkers for solid-phase organic synthesis (Swayze, 1997). Such applications are crucial in pharmaceutical research and development, where the rapid and efficient synthesis of complex molecules is required.

Materials Science

In materials science, the structural and optical properties of Schiff base compounds derived from similar aldehydes have been studied for their potential applications in nonlinear optics and as optical limiters. These materials exhibit promising properties for applications in photonic devices and sensors, highlighting the versatility of 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde and its derivatives in advanced materials research (Abdullmajed et al., 2021).

Environmental Science

Additionally, the photocatalytic oxidation of aromatic compounds like toluene, to which 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde is structurally related, has been extensively studied for applications in pollution control and environmental remediation. These studies provide insights into the mechanisms of air purification and degradation of volatile organic compounds, further underscoring the environmental significance of research involving this compound (Martra et al., 1999).

Safety And Hazards

The safety and hazards of similar compounds like “4-[(2-hydroxyethyl)amino]butanoic acid” have been studied. This compound is considered dangerous and has hazard statements H315, H318, H335 .

properties

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8-9,14H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVGKFQCQCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176259
Record name 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

CAS RN

21850-52-2
Record name 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21850-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[ethyl(2-hydroxyethyl)amino]-o-tolualdehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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